N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that features both furan and oxazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as furan-based oxazole and isoxazole derivatives, have been found to exhibit a broad variety of physiological cell processes . They are often used in the preparation of natural products, pharmaceuticals, and dyes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, oxazole derivatives have been found to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, anti-tuberculosis, muscle relaxant, and HIV inhibitory properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is administered. For instance, the compound’s solubility in water and its thermal stability could influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide typically involves the formation of the furan and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized via the bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts like Lactobacillus paracasei . The oxazole ring can be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Furanones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted furans and oxazoles.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-yl)propan-1-yl]-1,2-oxazole-5-carboxamide
- N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
- N-[1-(furan-2-yl)propan-2-yl]-1,3-oxazole-5-carboxamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(7-9-3-2-6-15-9)13-11(14)10-4-5-12-16-10/h2-6,8H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORJCKSBIHSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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